molecular formula C10H8FNS B12086860 3-Fluoro-4-(thiophen-3-yl)aniline

3-Fluoro-4-(thiophen-3-yl)aniline

Cat. No.: B12086860
M. Wt: 193.24 g/mol
InChI Key: QRGARCCDOYSQMT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-3-yl)aniline: is a chemical compound with the molecular formula C10H9NS. It consists of a fluoro-substituted aniline ring attached to a thiophene moiety. The compound’s structure is shown below:

Structure: C10H9NS\text{Structure: } \text{C}_{10}\text{H}_{9}\text{NS} Structure: C10​H9​NS

Preparation Methods

Synthetic Routes::

    Paal–Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.

    Schiff Base Formation: 3-Fluoro-4-(thiophen-3-yl)aniline can react with aldehydes or ketones to form Schiff bases.

Industrial Production:: The industrial-scale synthesis of this compound typically involves optimized versions of the above synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfones or sulfoxides.

    Substitution: Exhibits nucleophilic substitution reactions at the fluorine position.

    Reduction: Can be reduced to the corresponding aniline derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products::
  • Oxidation: Sulfone or sulfoxide derivatives.
  • Substitution: Fluorine substitution products.
  • Reduction: Aniline derivatives.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Biological Probes: Fluorescently labeled derivatives for cellular imaging.

    Drug Discovery: Scaffold for designing potential pharmaceuticals.

Industry::

    Dyes and Pigments: Used in dye synthesis.

    Electronics: As a component in organic electronic devices.

Mechanism of Action

The exact mechanism by which 3-Fluoro-4-(thiophen-3-yl)aniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its function.

Comparison with Similar Compounds

While 3-Fluoro-4-(thiophen-3-yl)aniline has unique properties, it shares similarities with other fluoro-substituted anilines and thiophene derivatives. Some similar compounds include:

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

3-fluoro-4-thiophen-3-ylaniline

InChI

InChI=1S/C10H8FNS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6H,12H2

InChI Key

QRGARCCDOYSQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=CSC=C2

Origin of Product

United States

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